

# Application Notes and Protocols: Statistical Analysis of the HPS2-THRIVE Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, double-blind, placebo-controlled clinical trial.[1] It aimed to assess the clinical efficacy and safety of adding extended-release niacin combined with laropirant to effective statin-based LDL-cholesterol-lowering therapy in patients at high risk for vascular events.[1][2] These notes provide a detailed overview of the statistical methods employed in the trial, the experimental design, and key findings, presented for an audience of researchers and drug development professionals.

## Data Presentation: Key Quantitative Outcomes

The quantitative data from the HPS2-THRIVE study are summarized below for clear comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics and Lipid Levels of Randomized Participants

Characteristic	ER Niacin/Laropiprant (n=12,838)	Placebo (n=12,835)
Demographics		
Mean Age (years)	65.5 (SD 7.5)	65.5 (SD 7.5)
Male (%)	74.4	74.5
European (%)	67.5	67.5
Chinese (%)	32.5	32.5
Medical History (%)		
Coronary Disease	70.1	70.2
Cerebrovascular Disease	32.8	32.9
Peripheral Arterial Disease	10.1	10.0
Diabetes Mellitus	32.2	32.1
Baseline Lipids (mean, mmol/L)		
Total Cholesterol	3.32 (SD 0.57)	3.32 (SD 0.57)
LDL Cholesterol	1.64 (SD 0.44)	1.64 (SD 0.44)
HDL Cholesterol	1.14 (SD 0.29)	1.14 (SD 0.29)
Triglycerides	1.43 (SD 0.84)	1.43 (SD 0.84)
Data sourced from HPS2-THRIVE Collaborative Group, 2013. <a href="#">[2]</a>		

Table 2: Effects on Lipids and Lipoproteins During Treatment

Lipid Parameter	Mean Change from Baseline in ER Niacin/Laropiprant Group
LDL Cholesterol	-0.34 mmol/L
HDL Cholesterol	+0.18 mmol/L
Triglycerides	-0.26 mmol/L
Apolipoprotein B	-0.10 g/L
Apolipoprotein A1	+0.06 g/L

Data represents changes following the addition of run-in treatment with ER Niacin/Laropiprant.

[2]

Table 3: Primary and Secondary Efficacy Outcomes

Outcome	ER Niacin/Laropiprant (Events)	Placebo (Events)	Rate Ratio (95% CI)	P-value
Primary Endpoint				
Major Vascular Events*	1716 (13.2%)	1753 (13.6%)	0.96 (0.90 - 1.03)	0.29
Secondary Endpoints				
Coronary Events	772	816	0.94 (0.86 - 1.03)	
Stroke	400	389	1.02 (0.89 - 1.18)	
Revascularization	716	733	0.97 (0.88 - 1.07)	
<p>Major vascular events were a composite of non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization <a href="#">.2</a><a href="#">3</a><a href="#">4</a></p> <p>Data sourced from the HPS2-THRIVE Collaborative Group, 2014 and the National Lipid Association. <a href="#">3</a><a href="#">5</a></p>				

Table 4: Key Safety Outcomes

Adverse Event	ER Niacin/Laropiprant (Events)	Placebo (Events)	Risk Ratio (95% CI)	P-value
Definite Myopathy	75	17	4.4 (2.6 - 7.5)	<0.0001
Disturbances in Diabetes Control	11.1%	7.5%	-	<0.001
New-onset Diabetes	5.7%	4.3%	-	<0.001
Serious Gastrointestinal Events	4.8%	3.8%	-	<0.001
Serious Musculoskeletal Events	3.2%	2.5%	-	<0.001
Serious Skin-related Events	1.3%	0.6%	-	<0.001
Serious Infections	8.0%	6.6%	-	<0.001
Serious Bleeding Events	2.5%	1.9%	-	0.01

Data sourced from the HPS2-THRIVE Collaborative Group and other analyses.<sup>[3][5][6]</sup>

## Experimental and Statistical Protocols

### A. Study Design and Participants

The HPS2-THRIVE trial was a large, multinational, randomized, placebo-controlled study involving 25,673 patients with pre-existing occlusive vascular disease.[5][7] Participants were aged 50-80 years.[8] The study was conducted in the United Kingdom, Scandinavia, and China.[1]

#### B. Pre-randomization Run-in Period

Before randomization, all participants entered a run-in period to standardize their background lipid-lowering therapy and assess tolerance to the study medication.[7][9]

- LDL-Lowering Standardization: All patients received simvastatin 40 mg daily, with the addition of ezetimibe 10 mg daily if required, to achieve effective LDL-cholesterol reduction. [7][8]
- Active Run-in: Eligible participants then received active extended-release niacin/laropirant (1g daily for four weeks, then 2g daily for four weeks) to ensure they could tolerate the medication before randomization.[7]

#### C. Randomization and Intervention

Participants who were compliant and eligible after the run-in period were randomly allocated in a 1:1 ratio to receive either:

- Extended-Release Niacin (2g) / Laropirant (40mg) daily.[7]
- Matching Placebo daily.[7]

#### D. Follow-up

Post-randomization follow-up visits were scheduled at 3, 6, and 12 months, and then every 6 months thereafter, for a median of at least 4 years.[7]

#### E. Statistical Analysis Methods

The statistical analyses were conducted by the Clinical Trial Service Unit at the University of Oxford.[7] The core principles of the analysis were:

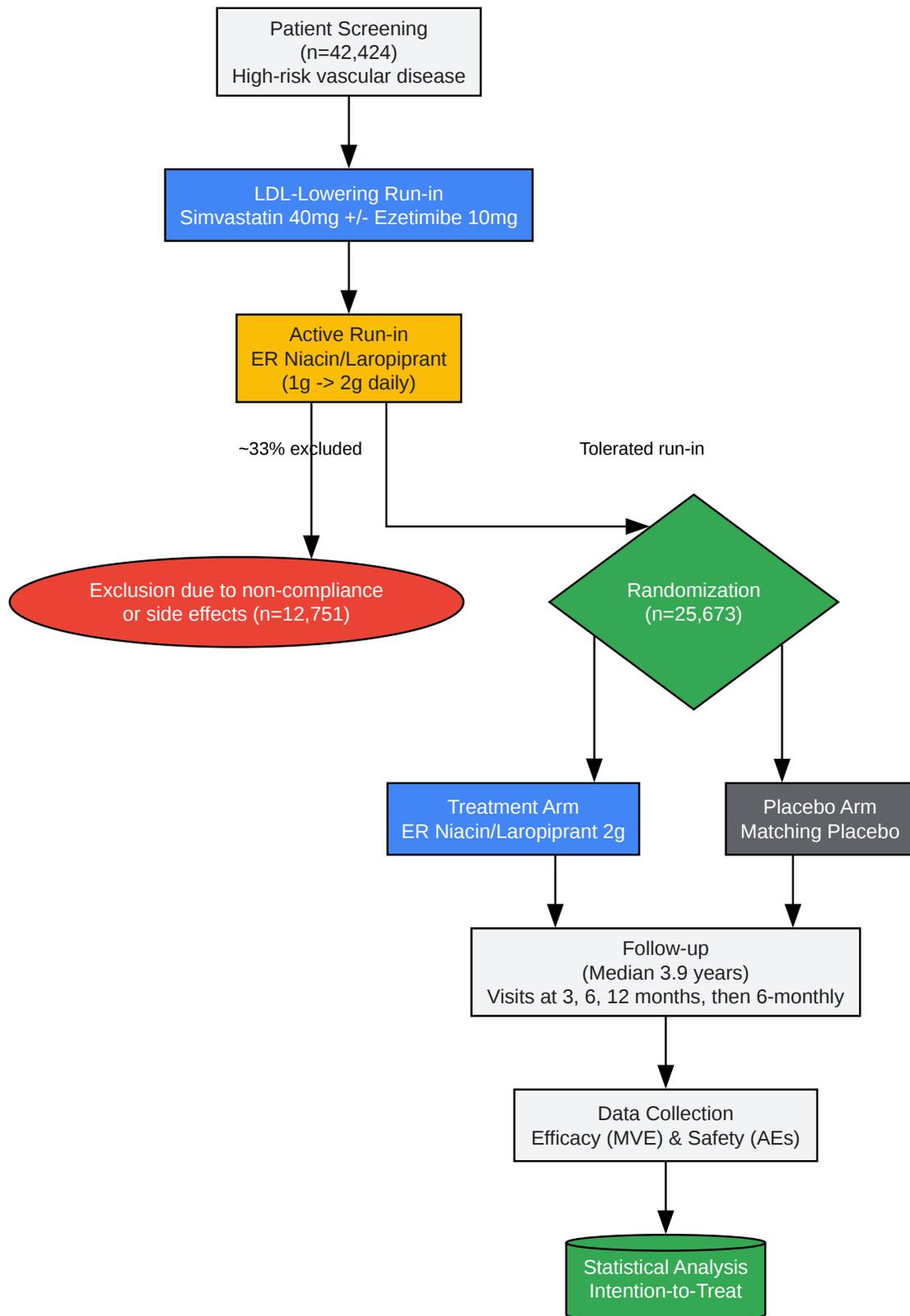
- Intention-to-Treat (ITT) Analysis: All primary and subsidiary comparisons were based on the ITT principle, where participants are analyzed in the group to which they were randomly assigned, regardless of their adherence to the study treatment.[2][7]
- Primary Endpoint Analysis:
  - The primary endpoint was the time to the first major vascular event (MVE), defined as a composite of non-fatal myocardial infarction, coronary death, any stroke, or any revascularization.[2][10]
  - Time-to-event analyses were performed using log-rank methods to calculate hazard ratios (termed rate ratios in the study publications) and their corresponding 95% confidence intervals and p-values.[7]
- Secondary and Subsidiary Endpoint Analyses:
  - Secondary endpoints included the individual components of the primary endpoint, as well as cause-specific mortality.[10]
  - Analyses of these endpoints also utilized time-to-event (log-rank) methods.[7]
  - Comparisons of proportions, such as for adverse events, were conducted using standard logistic regression methods.[7][11]
- Safety Analyses:
  - Early and ongoing safety analyses were a key component of the study.[11]
  - Specific pre-defined safety outcomes included myopathy, liver dysfunction (e.g., elevated ALT levels), and other serious adverse events.[2][11]
  - For myopathy, Cox regression analyses were used to calculate risk ratios.[7]
  - Biochemical safety data were analyzed by comparing values at different time points (e.g., 3, 6, and 12 months) and as study-average differences.[7][11]
- Subgroup Analyses: Pre-specified subgroup analyses were conducted to assess the consistency of the treatment effect across different patient populations (e.g., by geographic

region, baseline lipid levels).[7]

## Visualizations: Workflows and Pathways

### A. HPS2-THRIVE Study Workflow

The following diagram illustrates the overall workflow of the HPS2-THRIVE clinical trial, from patient screening to final analysis.

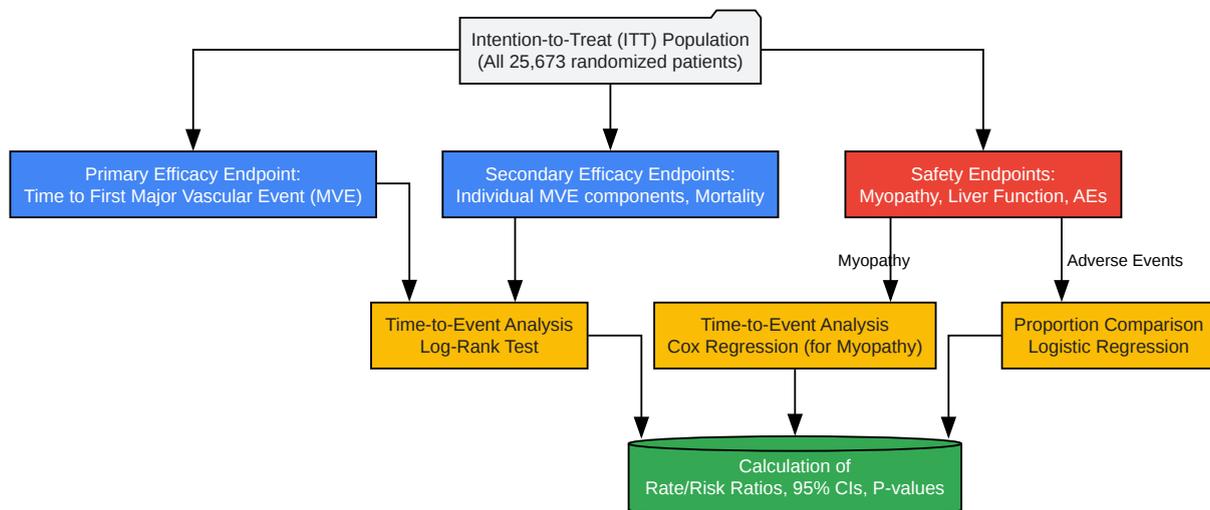


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Caption: HPS2-THRIVE clinical trial workflow.

**B. Statistical Analysis Logical Flow**

This diagram outlines the logical flow of the statistical analysis plan for the primary and key secondary outcomes of the study.

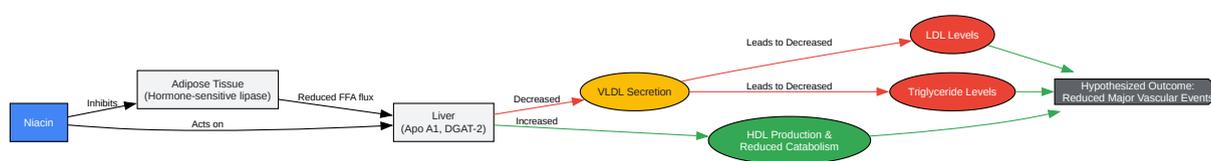


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Caption: Statistical analysis plan for HPS2-THRIVE.

**C. Investigated Biological Pathway**

The study was based on the hypothesis that raising HDL cholesterol would reduce cardiovascular risk. Niacin affects several lipid pathways.



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Caption: Hypothesized mechanism of Niacin's effect on lipids.

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- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis of the HPS2-THRIVE Study]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245522#statistical-analysis-methods-in-the-hps2-thrive-study>]

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